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Compound of Interest

(1H-Pyrrolo[2,3-c]pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B7644925

Executive Summary

6-Azaindole-3-methanol (CAS: 1000342-84-0) is a critical pharmacophore in the synthesis of
kinase inhibitors, serving as a bioisostere to indole-3-methanol. Its mass spectrometric analysis
is pivotal for structural confirmation and metabolic stability studies. This guide provides a
detailed analysis of its fragmentation patterns under Electrospray lonization (ESI),
distinguishing it from its structural isomers (4-, 5-, and 7-azaindoles) and its carbocyclic analog
(indole-3-methanol).

Key Differentiator: Unlike indole-3-methanol (

), 6-azaindole-3-methanol exhibits an

at m/z 149, with a characteristic dehydration pathway driven by the specific resonance stability
of the 6-aza-indolyl-methyl cation.

Chemical Properties & lonization Physics
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Property Data
Formula
Exact Mass 148.0637 Da

149.0710 m/z

(ESI)

lonization Mode ESI (+) / APCI (+)
(18 Da),

Key Neutral Losses (27 Da)
(28 Da)

Structural Context

The presence of the nitrogen atom at the 6-position (pyridine ring) significantly alters the
electron density compared to the standard indole core. This electron-withdrawing effect
influences the stability of the carbocation formed at the C3-position during fragmentation,
making the dehydration step (

149

131) a defining spectral feature.

Fragmentation Mechanism (ESI-MS/MS)[1][2][3]

The fragmentation of 6-azaindole-3-methanol follows a distinct "Dehydration-Degradation™
cascade.

Primary Pathway: The Dehydration Event

Upon collision-induced dissociation (CID), the protonated molecular ion (

149) undergoes rapid loss of a water molecule.

o Mechanism: Protonation of the hydroxyl group followed by heterolytic cleavage of the C-O
bond.
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e Result: Formation of the 6-azaindolyl-3-methyl cation (
131).
 Stability: This cation is resonance-stabilized by the indole-like

-system, though less stable than the pure indole analog due to the electron-deficient pyridine
ring.

Secondary Pathway: Ring Destruction
The

131 ion possesses high internal energy and degrades via loss of hydrogen cyanide (HCN),
characteristic of nitrogen heterocycles.

e Loss of HCN (27 Da): Cleavage of the pyrrole ring or the pyridine moiety yields ions at m/z
104.

o Further Fragmentation: Subsequent losses of

or another HCN molecule lead to lower mass aromatic fragments (

77, phenyl-like cation).

Visualization of Fragmentation Pathway
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Fig 1. ESI-MS/MS Fragmentation Cascade of 6-Azaindole-3-Methanol

Click to download full resolution via product page

Figure 1: Predicted fragmentation cascade showing the transition from the protonated parent
ion to the stabilized methyl cation and subsequent ring degradation.[1]

Comparative Analysis: 6-Azaindole vs. Alternatives
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Differentiation between the 6-azaindole scaffold and its isomers (4-, 5-, 7-aza) or the carbon

analog is critical in impurity profiling.

Comparison Table

6-Azaindole-3- 7-Azaindole-3-
Feature Indole-3-Methanol

Methanol Methanol
Precursor (

149 148 149

)

Base Peak (MS2)

131 (High Intensity)

130 (Very High
Intensity)

131 (Medium/High
Intensity)

Key Difference

Mass Shift (+1 Da) vs
Indole

Mass

Retention Time / HCN

Loss

Pyridine N (pos 6)

Benzenoid ring

Pyridine N (pos 7)

allows unique H-

Mechanism destabilizes C3 cation  stabilizes C3 cation ]
liahtl ) | bonding; often elutes
sli : strongly.
il i earlier/later in HILIC.
Prominent secondary prominent ( Often shows
rominen L
competing rin
HCN Loss fragment ( p g nng
103) opening due to N7
104). proximity to NH.

Distinguishing Isomers (6-aza vs. 7-aza)

While 6-aza and 7-aza isomers share the same mass (

149) and primary fragment (

131), they can be distinguished by:

e Retention Time (LC-MS): On C18 columns at neutral pH, 7-azaindole derivatives typically

elute after 6-azaindole derivatives due to intramolecular H-bonding (N7 to NH1) reducing

polarity.

e Fragment Ratios: The ratio of the
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131 (water loss) to

104 (HCN loss) peak often differs. The 7-aza isomer may show a higher propensity for ring
fragmentation due to the specific electronics of the N7 position.

Experimental Protocol

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended.

Sample Preparation

e Stock Solution: Dissolve 1 mg of 6-azaindole-3-methanol in 1 mL of Methanol (HPLC grade).

e Working Standard: Dilute to 1 pg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

LC-MS Conditions

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 pum) or
HILIC for polar retention.

e Mobile Phase A: Water + 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 5 minutes.

¢ Flow Rate: 0.3 mL/min.

MS Parameters (Source: ESI+)

o Capillary Voltage: 3500 V
e Drying Gas Temp: 300°C
o Fragmentor Voltage: 100 V (Optimized to prevent in-source water loss)

o Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe the full transition from
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Workflow Diagram

Sample Prep
1 pg/mL in 50:50 MeOH/H20

'

LC Separation
C18 Column, Gradient Elution

ESI lonization

Positive Mode (+)

MS1 Scan
Filter for m/z 149.07

CID Fragmentation
Collision Energy: 10-40 eV

Detection
Observe m/z 131, 104

Fig 2. Standardized LC-MS/MS Workflow for 6-Azaindole-3-Methanol Analysis

Click to download full resolution via product page
Figure 2: Step-by-step experimental workflow for acquiring reproducible MS/MS spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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